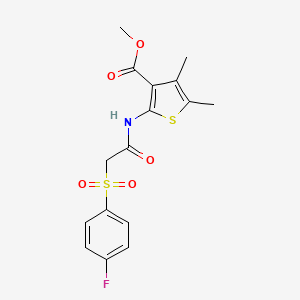
Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C17H17FN2O5S . It is also known by registry numbers ZINC000000652246 . This compound is available from suppliers such as ChemBridge Corporation and Vitas M Chemical Limited .
Molecular Structure Analysis
The molecular weight of this compound is 380.39 g/mol . The structure can be represented by the SMILES string: COC(=O)c1ccccc1NC(=O)CN(c1ccc(F)cc1)S©(=O)=O . Further analysis would require more specific data or computational chemistry tools .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have not been thoroughly investigated . More research is needed to determine these properties.Applications De Recherche Scientifique
Polymer Electrolytes Synthesis
Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate has been utilized in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This process involves an activated fluorophenyl-amine reaction followed by methylation, allowing for precise control of cation functionality without side reactions, and direct integration into stable phenyl rings (Kim et al., 2011).
Antimicrobial Activity
Research has shown the antimicrobial activity of compounds derived from this compound. A series of derivatives have been synthesized and demonstrated significant antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Organic Synthesis and Fluorination
This compound has also been employed in organic synthesis, notably in the fluorination of alkali metal fluorides. The process allows for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from readily available sulfonates, showcasing its utility in complex organic synthesis and the production of fluorinated compounds (Fritz-Langhals, 1994).
Antiandrogen Activity
Another application lies in the field of medicinal chemistry, where derivatives of this compound have been synthesized and tested for antiandrogen activity. This research has led to the discovery of novel, potent antiandrogens that are peripherally selective, offering potential therapeutic options for androgen-responsive diseases (Tucker et al., 1988).
Fluorescent Molecular Probes
Furthermore, derivatives of this compound have been developed as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which can be correlated with solvent polarity. Their properties make them suitable for use as ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c1-9-10(2)24-15(14(9)16(20)23-3)18-13(19)8-25(21,22)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBUCQUSAJILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
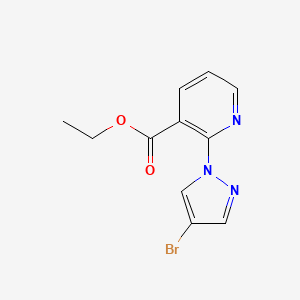
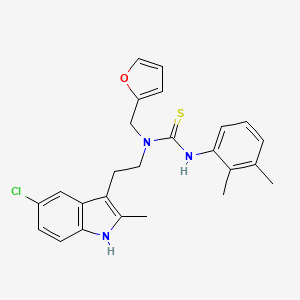
amine hydrochloride](/img/structure/B2696101.png)
![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
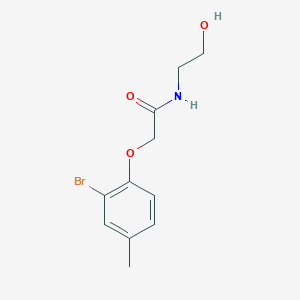
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)
![[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol](/img/structure/B2696105.png)

![N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696112.png)
![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2696113.png)
![4-{[1-(5-Phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2696114.png)
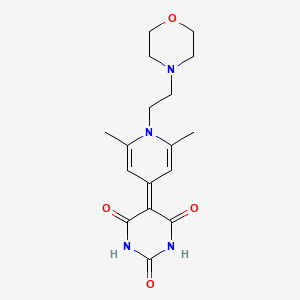
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine](/img/structure/B2696118.png)
